

Topic: Reaction Kinetics of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone Formation

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone |
| CAS No.: | 898781-27-6 |
| Cat. No.: | B3025104 |

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Abstract

This document provides a comprehensive guide to studying the reaction kinetics of the formation of **2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone**. This reaction proceeds via a thia-Michael addition, a powerful and widely utilized transformation in organic synthesis and materials science. Understanding the kinetics of this process is paramount for optimizing reaction conditions, maximizing yield, and ensuring process safety and scalability in research and drug development settings. We present detailed protocols for setting up kinetic experiments, monitoring reaction progress using High-Performance Liquid Chromatography (HPLC), and analyzing the resulting data to determine key kinetic parameters, including the rate law, rate constants, and activation energies. This guide is intended for researchers, scientists, and drug development professionals seeking to apply rigorous kinetic analysis to their synthetic processes.

Introduction and Scientific Context

The formation of **2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone** is achieved through the conjugate addition of a thiol to an α,β -unsaturated ketone, a classic example of the thia-Michael addition reaction.[1][2][3] This class of reaction is celebrated for its high efficiency and selectivity, often falling under the umbrella of "click chemistry".[3] The resulting β -thioether propiophenone scaffold is of significant interest in medicinal chemistry and materials science due to the diverse functionalities that can be incorporated.

A thorough kinetic study moves beyond simple endpoint analysis (i.e., final yield) to provide a dynamic understanding of the reaction. It allows for the elucidation of the reaction mechanism, the influence of reactant concentrations, the effect of temperature, and the identification of potential catalysts or inhibitors. Such data is invaluable for:

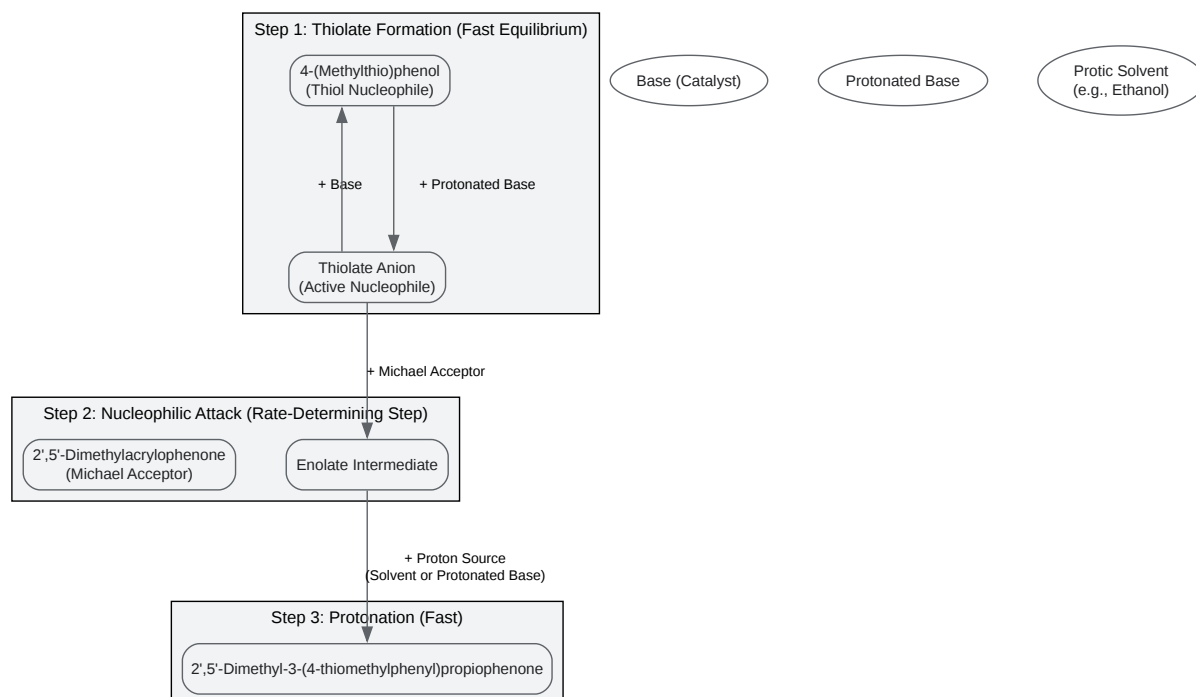
- **Process Optimization:** Identifying the optimal balance of concentration, temperature, and catalyst loading to achieve the desired product in the shortest time with minimal byproducts.
- **Scale-Up:** Predicting reaction behavior in larger reactors where mixing and heat transfer may differ.
- **Mechanistic Insight:** Supporting or refuting a proposed reaction mechanism.[4]

This application note will detail a robust methodology for acquiring and interpreting kinetic data for the target reaction, with a focus on practical implementation in a standard research laboratory.

The Thia-Michael Addition: Reaction and Mechanism

The core transformation involves the addition of the sulfur nucleophile from 4-(methylthio)phenol to the β -carbon of 2',5'-dimethylpropiophenone, which must first be converted to its α,β -unsaturated analogue (e.g., via a Mannich reaction followed by elimination, or an aldol condensation). For the purpose of this kinetic study, we will assume the pre-formed α,β -unsaturated ketone, 2',5'-Dimethyl-acrylophenone, is used as a starting material.

The reaction is typically base-catalyzed. A base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophilic β -carbon of the Michael acceptor.[2][4]



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Caption: Proposed base-catalyzed mechanism for the thia-Michael addition.

Materials and Instrumentation

Reagents and Solvents

- 2',5'-Dimethylpropiophenone (CAS 35031-52-8)[5]
- 4-(Methylthio)phenol (or p-Thiocresol, CAS 106-45-6)
- Suitable α,β -unsaturated ketone precursor (e.g., 2',5'-Dimethylacrylophenone)
- Base Catalyst: Triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU)
- Solvent: Acetonitrile (ACN) or Tetrahydrofuran (THF), HPLC-grade
- Quenching Agent: Acetic Acid (glacial)
- Internal Standard (IS): e.g., Naphthalene or other non-reactive, UV-active compound.
- Deionized Water (18.2 M Ω ·cm)
- Helium (for mobile phase sparging)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Quaternary or Binary Pump
 - Autosampler with temperature control (e.g., 4 °C)
 - Thermostatted Column Compartment
 - Diode Array Detector (DAD) or UV-Vis Detector
- Analytical Balance (4-decimal place)
- Magnetic Stirrer with Hotplate and temperature probe
- Constant Temperature Bath / Circulator
- Class A Volumetric Glassware
- Micropipettes

- Syringes and Syringe Filters (0.22 μm PTFE)
- Reaction Vessel (e.g., 50 mL jacketed glass reactor)

Expert Insight: The choice of analytical technique is critical for reliable kinetic data. While NMR spectroscopy can provide rich structural information and is useful for in situ monitoring, HPLC often offers superior quantitative performance, sensitivity, and robustness for this type of reaction, especially when dealing with complex reaction mixtures.^{[6][7][8]} The use of an autosampler and thermostatted column ensures high reproducibility.^{[9][10]}

Experimental Protocols

This section outlines the step-by-step procedures for conducting the kinetic experiments.

HPLC Method Development

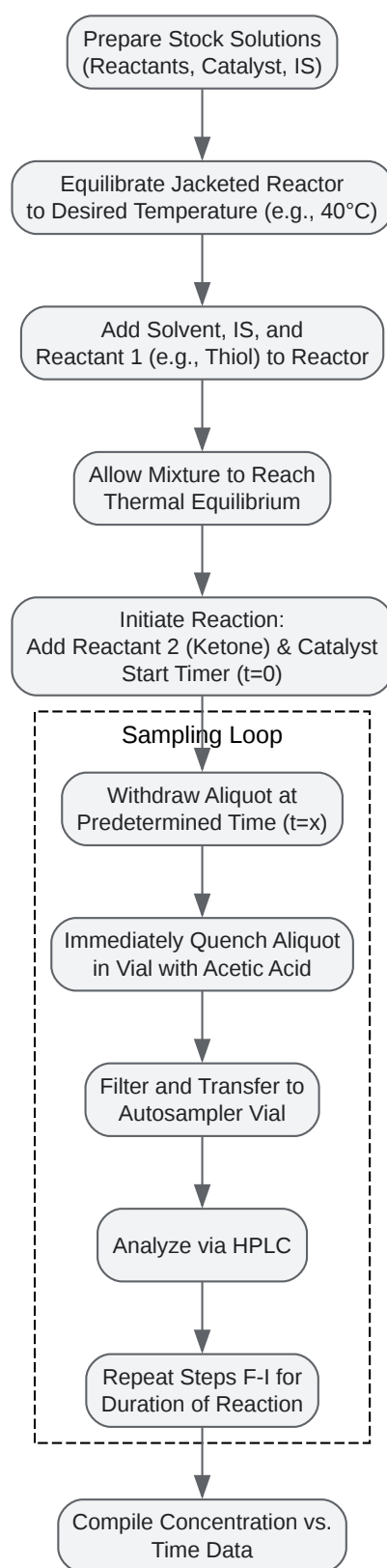
Objective: To develop a robust HPLC method that provides baseline separation of the starting materials, product, and internal standard.

- Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase: Use a gradient of Acetonitrile and Water. A typical starting gradient might be 50% ACN to 95% ACN over 10 minutes.
- Detection Wavelength: Use the DAD to monitor at multiple wavelengths. Identify the λ_{max} for each compound and an isosbestic point if available. A wavelength of 254 nm is often a good starting point for aromatic compounds.
- Flow Rate: A standard flow rate of 1.0 mL/min is typical.
- Injection Volume: 5-10 μL .
- Optimization: Adjust the gradient slope, initial/final mobile phase composition, and flow rate to achieve optimal separation (Resolution > 2) in the shortest possible time. Fast HPLC or UHPLC systems can significantly reduce run times.^{[11][12]}

- Calibration: Prepare calibration standards for the limiting reactant and the product. Inject each standard in triplicate to generate calibration curves and confirm linearity and response factors relative to the internal standard.

Protocol for a Single Kinetic Run

Objective: To collect concentration vs. time data at a constant temperature.



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Caption: Experimental workflow for a single kinetic run using HPLC monitoring.

- **Reactor Setup:** Set the constant temperature bath to the desired reaction temperature (e.g., 40.0 °C) and allow the jacketed reaction vessel to equilibrate.
- **Initial Charge:** To the reactor, add the solvent (e.g., 40 mL ACN), the internal standard stock solution, and the stock solution of the first reactant (e.g., 4-(methylthio)phenol). Begin stirring.
- **Initiation (t=0):** Simultaneously add the stock solution of the second reactant (2',5'-Dimethylacrylophenone) and the catalyst (e.g., TEA). Start the timer immediately. This is time zero.
- **Sampling:** At predetermined time points (e.g., t = 2, 5, 10, 20, 40, 60, 90, 120 min), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
- **Quenching:** Immediately dispense the aliquot into a pre-prepared autosampler vial containing a quenching solution (e.g., 900 µL of ACN with 1% acetic acid). The acid neutralizes the base catalyst, instantly stopping the reaction.[6] This step is crucial for accurate timing.
- **Analysis:** Once the time course is complete, place the sealed vials in the HPLC autosampler for analysis.
- **Data Collection:** Record the peak areas for the reactant, product, and internal standard at each time point.

Trustworthiness Insight: The "quench" step is a self-validating control. If the reaction is properly quenched, repeated injections of the same vial over time should yield identical chromatograms, proving that the sample composition is stable post-sampling.

Data Analysis and Kinetic Modeling

Concentration Calculation

Using the calibration curves and the peak area of the internal standard (which should remain constant), convert the peak areas of the reactant and product at each time point into concentrations (mol/L).

Determining the Rate Law

The rate law for the reaction is expected to be of the form: $\text{Rate} = k[\text{Ketone}]^\alpha[\text{Thiol}]^\beta[\text{Catalyst}]^\gamma$

To determine the reaction orders (α , β , γ) and the rate constant (k), the method of initial rates is employed. This involves running a series of experiments where the initial concentration of one component is varied while the others are held constant.

Table 1: Example Experimental Design for Method of Initial Rates

| Run | [Ketone] ₀ (M) | [Thiol] ₀ (M) | [Catalyst] ₀ (M) | Initial Rate (M/s) |
|-----|---------------------------|--------------------------|-----------------------------|--------------------|
| 1 | 0.1 | 0.1 | 0.01 | Measured |
| 2 | 0.2 | 0.1 | 0.01 | Measured |
| 3 | 0.1 | 0.2 | 0.01 | Measured |
| 4 | 0.1 | 0.1 | 0.02 | Measured |

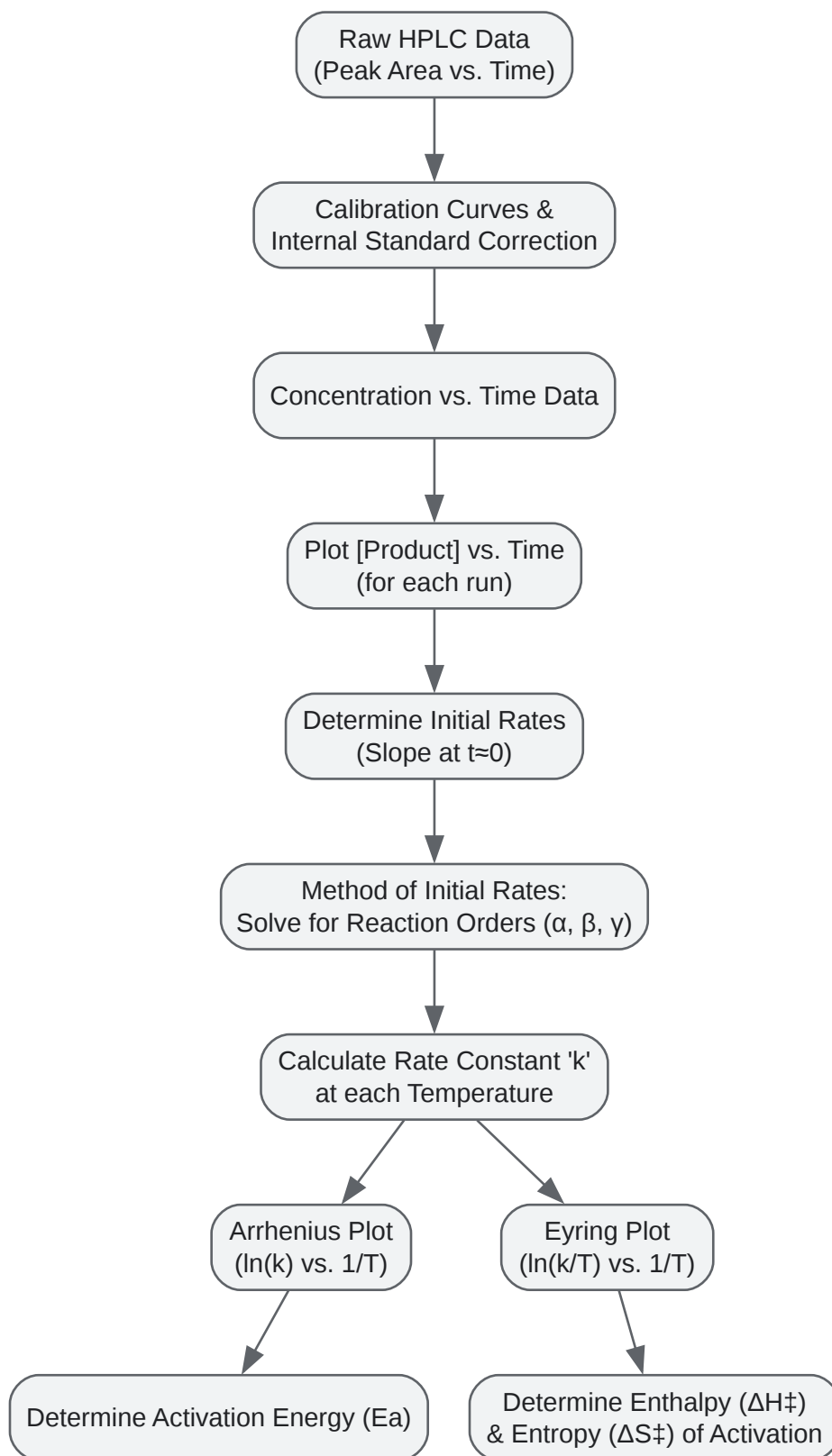
The initial rate is determined by plotting [Product] vs. time for the first ~10% of the reaction and finding the slope of the initial linear portion. By comparing the rates between runs (e.g., $\text{Rate}_2/\text{Rate}_1$), one can solve for the orders α , β , and γ . Once the orders are known, the rate constant k can be calculated for each run.

Determining Activation Parameters

To understand the effect of temperature on the reaction rate, the kinetic experiments (e.g., Run 1 from Table 1) are repeated at several different temperatures (e.g., 30, 40, 50, 60 °C).

- Arrhenius Analysis: The Arrhenius equation relates the rate constant k to temperature and the activation energy (E_a).^{[13][14][15]} $\ln(k) = \ln(A) - (E_a / RT)$ A plot of $\ln(k)$ versus $1/T$ (in Kelvin) will yield a straight line with a slope of $-E_a/R$.^{[16][17]} From this, the activation energy (E_a) can be calculated.
- Eyring Analysis: The Eyring equation provides a more detailed thermodynamic picture, relating the rate constant to the enthalpy (ΔH^\ddagger) and entropy (ΔS^\ddagger) of activation.^{[18][19]}

$\ln(k/T) = -(\Delta H^\ddagger / R)(1/T) + \ln(kB/h) + (\Delta S^\ddagger / R)$ A plot of $\ln(k/T)$ versus $1/T$ yields a straight line with a slope of $-\Delta H^\ddagger/R$ and a y-intercept from which ΔS^\ddagger can be determined.[19]



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Caption: Workflow for kinetic data analysis and interpretation.

Table 2: Hypothetical Kinetic and Thermodynamic Parameters

| Parameter | Value | Units | Derived From |
|--|----------------------|--|-------------------------|
| Rate Constant (k) at 40°C | 1.5×10^{-2} | $\text{L}^2 \cdot \text{mol}^{-2} \cdot \text{s}^{-1}$ | Method of Initial Rates |
| Reaction Order α ([Ketone]) | 1 | - | Method of Initial Rates |
| Reaction Order β ([Thiol]) | 1 | - | Method of Initial Rates |
| Reaction Order γ ([Catalyst]) | 1 | - | Method of Initial Rates |
| Activation Energy (Ea) | 55.2 | $\text{kJ} \cdot \text{mol}^{-1}$ | Arrhenius Plot |
| Enthalpy of Activation (ΔH^\ddagger) | 52.6 | $\text{kJ} \cdot \text{mol}^{-1}$ | Eyring Plot |
| Entropy of Activation (ΔS^\ddagger) | -85.4 | $\text{J} \cdot \text{mol}^{-1} \cdot \text{K}^{-1}$ | Eyring Plot |

Expert Interpretation: The negative entropy of activation (ΔS^\ddagger) is consistent with a mechanism where two molecules (the thiolate and the ketone) come together to form a more ordered transition state, as expected for a bimolecular reaction.[18][19]

Troubleshooting and Considerations

- **Poor Reproducibility:** Ensure precise temperature control, accurate solution preparation, and consistent mixing. Use an autosampler to minimize injection variability.
- **Reaction Too Fast/Slow:** For fast reactions, consider a stopped-flow apparatus or lower the temperature.[20][21] For slow reactions, increase the temperature or catalyst concentration.

- Side Reactions: Monitor for the appearance of unknown peaks in the chromatogram. Mass spectrometry (LC-MS) can be used to identify byproducts.
- Thiol Oxidation: Thiols can oxidize to form disulfides. Consider running reactions under an inert atmosphere (N₂ or Ar) if this is observed.

Conclusion

This application note provides a comprehensive framework for the detailed kinetic analysis of the thia-Michael addition to form **2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone**. By employing systematic experimental design, robust HPLC analysis, and established kinetic models like the Arrhenius and Eyring equations, researchers can gain a profound understanding of the reaction dynamics. This knowledge is essential for the rational optimization and scale-up of synthetic procedures in both academic and industrial settings.

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